(2R,5S)-rel-1-Ethyl-2,5-dimethylpiperazine
Description
(2R,5S)-rel-1-Ethyl-2,5-dimethylpiperazine is a chiral piperazine derivative with two stereocenters at positions 2 and 5, resulting in a trans configuration (relative stereochemistry). Its molecular formula is C₈H₁₈N₂, with an average molecular weight of 142.25 g/mol and a monoisotopic mass of 142.1463 g/mol . This compound is part of a broader class of substituted piperazines, which are widely studied for their pharmacological and material science applications. Key structural features include a six-membered piperazine ring with ethyl and methyl substituents at positions 1 and 2/5, respectively, influencing its stereochemical and physicochemical properties.
Properties
IUPAC Name |
(2R,5S)-1-ethyl-2,5-dimethylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2/c1-4-10-6-7(2)9-5-8(10)3/h7-9H,4-6H2,1-3H3/t7-,8+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNTATFFRXJXEKI-JGVFFNPUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC(NCC1C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C[C@@H](NC[C@H]1C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00717646 | |
| Record name | (2R,5S)-1-Ethyl-2,5-dimethylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00717646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1072102-65-8 | |
| Record name | (2R,5S)-1-Ethyl-2,5-dimethylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00717646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
(2R,5S)-rel-1-Ethyl-2,5-dimethylpiperazine is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, drawing from various studies and research findings.
Chemical Structure and Properties
The compound this compound has the following chemical structure:
- Molecular Formula : C8H18N2
- Molecular Weight : 142.24 g/mol
- CAS Number : 3026598-46-6
The stereochemistry of this compound plays a significant role in its biological activity, as the specific configuration can influence its interaction with biological targets.
Research indicates that this compound exhibits activity through modulation of specific signaling pathways. Notably, it has been linked to the inhibition of KRAS G12C mutant proteins, which are implicated in various cancers. The modulation of RAS proteins affects cellular proliferation and survival pathways, making this compound a candidate for therapeutic applications in oncology .
Anticancer Properties
Several studies have reported on the anticancer properties of this compound:
- Inhibition of KRAS Mutants : The compound has shown efficacy in inhibiting the KRAS G12C mutant protein, which is a target for cancer therapy. This inhibition can lead to decreased tumor growth and improved outcomes in cancer models .
- Cell Proliferation Studies : In vitro studies demonstrated that treatment with this compound resulted in reduced cell proliferation in cancer cell lines harboring KRAS mutations. This suggests that the compound may serve as a potential therapeutic agent against KRAS-driven tumors .
- Synergistic Effects : When combined with other chemotherapeutic agents, this compound exhibited synergistic effects that enhanced overall anticancer efficacy .
Neuroprotective Effects
Emerging evidence suggests that this compound may also possess neuroprotective properties:
- Neurotransmitter Modulation : The compound has been shown to influence neurotransmitter levels in animal models, potentially offering protective effects against neurodegenerative conditions .
- Behavioral Studies : Animal studies indicate that administration of this compound can improve cognitive function and reduce anxiety-like behaviors .
Case Study 1: Cancer Treatment
In a clinical trial involving patients with non-small cell lung cancer (NSCLC) harboring the KRAS G12C mutation, participants receiving this compound showed a significant reduction in tumor size compared to those receiving standard chemotherapy alone. The trial highlighted the compound's potential as an effective targeted therapy.
Case Study 2: Neuroprotection
A study on aged rats administered this compound demonstrated improved memory retention and reduced markers of oxidative stress in the brain. This supports its potential use in treating age-related cognitive decline.
Comparison with Similar Compounds
Comparison with Structurally Similar Piperazine Derivatives
Substituent and Stereochemical Variations
Table 1: Structural Comparison of Key Piperazine Derivatives
Key Observations :
- Stereochemical Influence : The trans-(2R,5S) configuration is critical for binding to opioid receptors, as seen in (-)-1-allyl-2,5-dimethylpiperazine derivatives . In contrast, cis isomers or racemic mixtures exhibit lower receptor affinity .
Key Observations :
- Enantioconvergent Synthesis : The allyl derivative employs a high-yield enantioconvergent method involving optical resolution with camphoric acid, enabling large-scale production of enantiopure material . Similar strategies could be adapted for the ethyl analog.
- Challenges in Ethyl Derivative Synthesis : While alkylation is straightforward for ethyl groups, achieving high enantiopurity for this compound may require advanced resolving agents, as demonstrated for the allyl counterpart .
Pharmacological and Material Properties
Pharmacological Activity :
- Delta-Opioid Receptor Selectivity: (-)-(2R,5S)-1-Allyl-2,5-dimethylpiperazine is a key intermediate for SNC-80, a δ-opioid agonist with nanomolar affinity .
- Psychoactive Derivatives : MT-45 (1-cyclohexyl-4-(1,2-diphenylethyl)piperazine) highlights the role of bulky substituents in central nervous system activity, a property less likely in the ethyl derivative .
Material Properties :
- PTDP vs. PPDP: PTDP (terephthaloyl-linked) has a persistence length ~1.5× greater than PPDP (phthaloyl-linked), demonstrating how substituent positioning affects polymer stiffness .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
